Product packaging for 2-(7-Methyl-indol-1-yl)ethanol(Cat. No.:)

2-(7-Methyl-indol-1-yl)ethanol

Cat. No.: B13853527
M. Wt: 175.23 g/mol
InChI Key: QSOQSYXPWAKOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(7-Methyl-indol-1-yl)ethanol is a high-purity indole derivative intended for research and development purposes. Indole derivatives are a cornerstone of medicinal chemistry due to their wide range of biological activities . The indole scaffold is a privileged structure in drug discovery, found in compounds with demonstrated antiviral, anti-inflammatory, and anticancer properties . Researchers value these compounds for their ability to bind with high affinity to multiple receptors, making them valuable scaffolds for developing new therapeutic agents . This specific compound, featuring an ethanol substituent at the 1-position and a methyl group at the 7-position of the indole ring, is of significant interest in organic synthesis and pharmaceutical intermediate preparation. It can be used to explore new chemical spaces and develop novel bioactive molecules. The structural motif of indole-ethanol is found in various biologically active molecules, highlighting its relevance in probing biological mechanisms and developing new research tools . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B13853527 2-(7-Methyl-indol-1-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(7-methylindol-1-yl)ethanol

InChI

InChI=1S/C11H13NO/c1-9-3-2-4-10-5-6-12(7-8-13)11(9)10/h2-6,13H,7-8H2,1H3

InChI Key

QSOQSYXPWAKOEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2CCO

Origin of Product

United States

Contextualization Within Indole Chemistry Research

The indole (B1671886) ring system is a privileged scaffold in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds. rsc.org Its structural importance is evident in numerous pharmaceutical agents, including the amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin. derpharmachemica.com The versatility of the indole nucleus allows for substitutions at various positions, leading to a diverse range of biological activities, such as anticancer, antimicrobial, antiviral, and antihypertensive properties. rsc.orgnih.govnih.gov

The synthesis of indole derivatives is a mature yet continuously evolving field. Classical methods like the Fischer, Reissert, and Madelung syntheses have been refined and supplemented by modern catalytic and green chemistry approaches. rsc.orgopenmedicinalchemistryjournal.com These methods provide access to a wide variety of substituted indoles, which serve as key intermediates in the development of new therapeutic agents and functional materials.

Significance of N Substituted Indole Derivatives in Chemical Research

Modification at the N1-position of the indole (B1671886) ring, creating N-substituted indole derivatives, is a critical strategy in drug discovery and chemical biology. This substitution significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

N-substituted indoles are at the forefront of research into new therapeutic agents. For instance, various N-substituted indole derivatives have been investigated for their potential as serotonergic psychedelic agents for treating mental health disorders, antimicrobial and antileishmanial agents, and as anti-inflammatory and antihypertensive compounds. nih.govnih.govacs.org The development of efficient synthetic methods, such as PIFA-mediated intramolecular cyclization, has further expanded the accessibility and diversity of these compounds. organic-chemistry.org

The introduction of an N-hydroxyalkyl chain, as seen in 2-(7-Methyl-indol-1-yl)ethanol, is a common motif in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition at biological targets, and can also serve as a handle for further chemical modification.

Overview of Current Research Trajectories Involving the Compound

Strategies for Indole N-Alkylation with Ethanol Derivatives

The most direct route to this compound involves the N-alkylation of 7-methylindole. This process requires the deprotonation of the indole nitrogen followed by reaction with a suitable two-carbon electrophile bearing a hydroxyl group or its precursor.

Exploration of Alkylating Agent Reactivity

The choice of the alkylating agent is critical and dictates the reaction conditions. Common electrophiles for introducing the 2-hydroxyethyl group include 2-haloethanols (e.g., 2-chloroethanol, 2-bromoethanol) and ethylene (B1197577) oxide.

2-Haloethanols: These reagents are frequently used for N-alkylation. The reactivity order is typically 2-iodoethanol (B1213209) > 2-bromoethanol (B42945) > 2-chloroethanol. The reaction is generally performed in the presence of a base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH) in a suitable solvent like dimethylformamide (DMF) or acetone. nih.gov

Ethylene Oxide: This highly reactive electrophile can directly alkylate the indole nitrogen. The reaction is typically carried out under basic or acidic conditions. Base catalysis involves the formation of the indolate anion, which then attacks the epoxide ring. This method avoids the generation of halide byproducts.

A comparison of these alkylating agents is presented in Table 1.

Table 1: Comparison of Alkylating Agents for N-hydroxyethylation of Indoles

Alkylating Agent General Reaction Conditions Advantages Disadvantages
2-Chloroethanol Base (e.g., K2CO3, NaOH), Solvent (e.g., DMF, Acetone), Heat Readily available, lower cost Lower reactivity, may require harsher conditions
2-Bromoethanol Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) Higher reactivity than chloro-derivative More expensive, potential for over-alkylation
Ethylene Oxide Base or Acid catalysis, controlled temperature High reactivity, atom economical Gaseous and toxic, requires careful handling

Mechanistic Considerations of N-Alkylation Protocols

The N-alkylation of 7-methylindole with a 2-haloethanol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process can be outlined in the following steps:

Deprotonation: A base abstracts the acidic proton from the nitrogen of 7-methylindole, forming a resonance-stabilized indolate anion. The negative charge is delocalized over the pyrrole (B145914) ring, but the nitrogen atom remains a potent nucleophile. nih.gov

Nucleophilic Attack: The indolate anion attacks the electrophilic carbon of the 2-haloethanol, displacing the halide ion.

Product Formation: The N-C bond is formed, yielding this compound.

The regioselectivity of alkylation (N-1 vs. C-3) is a crucial aspect. While C-3 alkylation can be a competing pathway, N-alkylation is generally favored under conditions that promote the formation of the indolate anion, such as the use of strong bases in polar aprotic solvents. The presence of the methyl group at the 7-position does not significantly hinder the accessibility of the nitrogen atom for alkylation.

Alternative Synthetic Routes to this compound

Besides direct N-alkylation of a pre-formed 7-methylindole, alternative strategies can construct the target molecule through the formation of the indole ring itself with the desired N-substituent already in place or by modifying a functional group after the indole core is formed.

Cyclization Reactions Leading to the Indole Core

The Fischer indole synthesis is a powerful and versatile method for preparing indoles from arylhydrazines and carbonyl compounds. wikipedia.orgrsc.org A plausible route to this compound via this method would involve the reaction of a suitably substituted hydrazine (B178648) with a carbonyl compound that can provide the N-hydroxyethyl group.

For instance, the reaction could theoretically proceed from 2-methylphenylhydrazine and a protected 2-hydroxyacetaldehyde derivative. However, a more direct approach involves the cyclization of an N-substituted aniline (B41778) derivative. One reported synthesis of 7-methylindole itself involves the cyclization of N-hydroxyethyl-2-methylaniline in the presence of a Sn/activated carbon catalyst. chemicalbook.comchembk.com This suggests that a one-pot synthesis of the target molecule could be envisioned by modifying the starting materials or reaction conditions of such cyclization reactions.

A related approach is the Watanabe indole synthesis, which involves the reaction of anilines with diols. researchgate.net The synthesis of indoles from anilines and ethylene glycol has been reported, offering a green and efficient method. researchgate.net This could potentially be adapted for the synthesis of this compound from 2-methylaniline and an excess of ethylene glycol or a related diol, although regioselectivity and control of side reactions would be significant challenges.

Functional Group Transformations Post-Indole Formation

Another synthetic strategy involves the formation of an N-substituted indole with a functional group that can be subsequently converted to a hydroxyethyl (B10761427) group. For example, one could perform an N-alkylation of 7-methylindole with an alkylating agent containing a protected hydroxyl group, such as 2-(benzyloxy)ethyl bromide. The benzyl (B1604629) protecting group can then be removed by hydrogenolysis to yield the final product.

Catalytic Approaches in the Synthesis of N-Substituted Indoles

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Various catalytic systems have been developed for the N-alkylation of indoles.

Transition metal catalysis, particularly with palladium, copper, and ruthenium, has been explored for N-alkylation reactions. mdpi.com For instance, palladium-catalyzed cross-coupling reactions can form the N-aryl bond, which could be part of a larger strategy to build the indole ring. wikipedia.org Copper-catalyzed N-alkylation of indoles with alkyl halides is also a well-established method.

More recently, base-catalyzed nucleophilic addition reactions have been shown to be effective for the N-functionalization of indoles. nih.gov The use of a simple base like potassium carbonate can promote the reaction of indoles with activated olefins. nih.gov While not a direct synthesis of the target molecule, these catalytic methods highlight the ongoing development of more efficient and sustainable routes to N-substituted indoles. For example, the use of an amphiphilic resin-supported palladium complex has been shown to catalyze the Friedel-Crafts-type alkylation of indoles in water, demonstrating a green chemistry approach. mdpi.com

Iron-catalyzed one-pot N-alkylation of indolines followed by oxidation has also been reported as a strategy to obtain N-alkylated indoles. rsc.org This two-step, one-pot procedure involves the N-alkylation of an indoline (B122111) with an alcohol, followed by oxidation to the corresponding indole. This approach could be conceptually applied to the synthesis of this compound starting from 7-methylindoline (B1589897) and ethylene glycol.

The development of catalytic systems for the direct N-alkylation of indoles with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a particularly attractive green strategy. researchgate.net In this process, the alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes a condensation reaction with the indole, followed by reduction of the resulting iminium intermediate by the "borrowed" hydrogen. This avoids the use of pre-functionalized alkylating agents and generates water as the only byproduct.

Reactivity of the Indole Nucleus

The indole ring system is electron-rich, which predisposes it to electrophilic attack, particularly at the C3 position. researchgate.net The presence of a methyl group at the 7-position can influence the regioselectivity and rate of these reactions. chemimpex.com

Electrophilic Aromatic Substitution Reactions on the Indole Ring

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing the indole core. masterorganicchemistry.com For indole derivatives, the C3 position is the most common site of electrophilic attack due to the stability of the resulting intermediate. researchgate.net

Key Research Findings:

Friedel-Crafts Reactions: 7-Methylindole exhibits high reactivity in Friedel-Crafts alkylation reactions. nbinno.com This suggests that this compound would likely undergo similar reactions at the C3 position when treated with an appropriate electrophile and Lewis acid catalyst. A general example is the Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones, which yields trifluoromethyl(indolyl)phenylmethanols. beilstein-journals.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C3 position of indoles. d-nb.info For instance, 5-nitro-1H-indole can be formylated at the C3 position to produce 5-nitroindole-3-carboxaldehyde. d-nb.info It is anticipated that this compound would react similarly.

Halogenation: Electrophilic halogenation of indoles typically occurs at the C3 position. Reagents like N-bromosuccinimide (NBS) are commonly used for this purpose.

A representative table of electrophilic substitution reactions on indole derivatives is provided below.

Reaction TypeReagent(s)Expected Product with this compound
Friedel-Crafts AlkylationR-X, Lewis Acid2-(3-Alkyl-7-methyl-indol-1-yl)ethanol
Vilsmeier-HaackPOCl₃, DMF2-(3-Formyl-7-methyl-indol-1-yl)ethanol
HalogenationNBS2-(3-Bromo-7-methyl-indol-1-yl)ethanol

Nucleophilic Additions to the Indole System

While less common than electrophilic substitution, nucleophilic additions to the indole ring can occur, particularly when the indole is substituted with strong electron-withdrawing groups. researchgate.net For this compound itself, which is not activated by such groups, direct nucleophilic addition to the indole ring is not a primary reaction pathway. However, derivatization to introduce electron-withdrawing substituents could enable such reactivity. For example, indoles bearing a phenylsulfonyl group at the 2-position have been shown to undergo nucleophilic addition. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at Indole Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to indole chemistry. acs.orgresearchgate.net These reactions typically require prior functionalization of the indole ring with a halide or a boronic acid/ester.

Key Research Findings:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. rsc.org For instance, if this compound were halogenated at a specific position (e.g., C3), the resulting halo-indole could be coupled with a boronic acid to introduce a new substituent. The Suzuki-Miyaura coupling of carbazole (B46965) derivatives with phenylboronic acid in the presence of a palladium catalyst has been reported. rsc.org

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. This could be used to introduce alkenyl groups onto the indole ring of this compound after halogenation.

Carbonylative Cross-Coupling: Palladium-catalyzed carbonylative cross-coupling reactions of indolylborates with prop-2-ynyl carbonates have been shown to produce indol-2-yl allenyl ketones. clockss.org This highlights the potential for introducing carbonyl-containing moieties at various positions of the indole ring.

The table below summarizes potential palladium-catalyzed cross-coupling reactions for derivatives of this compound.

Reaction NameReactantsCatalyst SystemPotential Product
Suzuki-Miyaura Coupling2-(3-Bromo-7-methyl-indol-1-yl)ethanol, R-B(OH)₂Pd(PPh₃)₄, Base2-(3-Aryl/Alkyl-7-methyl-indol-1-yl)ethanol
Heck Coupling2-(3-Bromo-7-methyl-indol-1-yl)ethanol, AlkenePd(OAc)₂, PPh₃, Base2-(3-Alkenyl-7-methyl-indol-1-yl)ethanol
Carbonylative CouplingIndolylborate derivative, CO, ElectrophilePdCl₂(PPh₃)₂Indole-ketone derivative

Transformations Involving the Ethanol Moiety

The ethanol side chain of this compound offers additional sites for chemical modification, primarily through reactions of the hydroxyl group.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol of the ethanol moiety can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Key Research Findings:

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to oxidize primary alcohols to aldehydes. This would yield 2-(7-Methyl-indol-1-yl)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the primary alcohol to a carboxylic acid, forming 2-(7-Methyl-indol-1-yl)acetic acid. The oxidation of 1-methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine with reagents like potassium permanganate can form the corresponding indole-3-carboxylic acids.

The following table outlines the oxidation reactions of the ethanol moiety.

ProductOxidizing Agent
2-(7-Methyl-indol-1-yl)acetaldehydePyridinium chlorochromate (PCC)
2-(7-Methyl-indol-1-yl)acetic acidPotassium permanganate (KMnO₄)

Esterification and Etherification of the Alcohol

The hydroxyl group of the ethanol side chain can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Key Research Findings:

Esterification: Reaction of this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions (e.g., acid catalysis for carboxylic acids) will yield the corresponding ester. For example, the reaction of 2-methylindole (B41428) with oxalyl chloride followed by esterification with ethanol is a known procedure.

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common method for preparing ethers. Treating this compound with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide (R-X), would produce the corresponding ether, 1-(2-alkoxyethyl)-7-methyl-1H-indole.

The table below details the esterification and etherification reactions.

Reaction TypeReagentsProduct
EsterificationR-COOH, H⁺ or R-COCl, Pyridine2-(7-Methyl-indol-1-yl)ethyl ester
Etherification1. NaH; 2. R-X1-(2-Alkoxyethyl)-7-methyl-1H-indole

Nucleophilic Displacement Reactions at the Ethanol Carbon Chain

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic displacement reactions. This allows for the introduction of a variety of functional groups at the terminus of the ethanol chain.

For instance, conversion of the alcohol to the corresponding alkyl halide, such as 2-(7-methyl-indol-1-yl)ethyl bromide, would enable subsequent reaction with a range of nucleophiles. While specific studies on this compound are not extensively documented in the provided results, analogous reactions are well-established for similar indole derivatives. For example, nucleophilic substitution on haloalkane-substituted indoles is a common strategy for synthesizing more complex molecules.

A general representation of nucleophilic displacement at the ethanol side chain is depicted below:

Step 1: Activation of the Hydroxyl Group The alcohol is first converted to a better leaving group. A common method is tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Step 2: Nucleophilic Substitution The resulting tosylate can then be reacted with a nucleophile (Nu⁻), which displaces the tosylate group.

Nucleophile (Nu⁻)Reagent ExampleProduct
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)1-(2-azidoethyl)-7-methyl-1H-indole
Cyanide (CN⁻)Sodium cyanide (NaCN)3-(7-methyl-1H-indol-1-yl)propanenitrile
Amine (R₂NH)DiethylamineN,N-diethyl-2-(7-methyl-1H-indol-1-yl)ethanamine
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)7-methyl-1-(2-(phenylthio)ethyl)-1H-indole

These reactions significantly expand the synthetic utility of this compound, providing access to a diverse array of derivatives with potential applications in various fields of chemical research.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—namely the N1-position, the C3-position of the indole ring, and the hydroxyl group—raises important questions of chemo- and regioselectivity. The outcome of a reaction is often dictated by the nature of the electrophile or nucleophile, the reaction conditions, and the presence of catalysts.

Electrophilic Substitution: Electrophilic attack on the indole ring is a common reaction. Due to the π-excessive nature of the indole nucleus, electrophiles typically react at the C3 position. However, the N1-position is already substituted, which can influence the reactivity at C3. The 7-methyl group has a weak electron-donating effect, which may slightly enhance the nucleophilicity of the indole ring.

In the context of this compound, a strong electrophile would likely target the C3 position. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) would be expected to yield 1-(2-hydroxyethyl)-7-methyl-1H-indole-3-carbaldehyde.

Reactions at the Hydroxyl Group vs. the Indole Ring: The chemoselectivity between the hydroxyl group and the indole ring is a key consideration. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which is a potent nucleophile. This can favor reactions at the side chain. For example, acylation with an acid chloride under basic conditions would likely lead to ester formation at the hydroxyl group.

Conversely, under acidic conditions, or with specific catalysts, reactions can be directed to the indole ring. For instance, palladium-catalyzed cross-coupling reactions could potentially occur at the C-H bonds of the indole nucleus, although this often requires a directing group. mdpi.com

The choice of solvent can also play a critical role in determining the reaction outcome. For example, in Brønsted acid-mediated reactions of related aniline derivatives, switching from a polar protic solvent like ethanol to a halogenated solvent like 1,2-dichloroethane (B1671644) (DCE) has been shown to drastically alter the chemo- and regioselectivity of the reaction. mdpi.com

A summary of expected selectivity is presented below:

Reagent/ConditionExpected Major Reaction SiteRationale
Strong Electrophile (e.g., NO₂⁺)C3 of indole ringClassic electrophilic aromatic substitution on an electron-rich heterocycle.
Acyl Chloride / BaseHydroxyl groupFormation of an ester via nucleophilic acyl substitution.
Alkyl Halide / Strong BaseHydroxyl group (O-alkylation) or Indole N-H (if unprotected)The N-1 position is already alkylated, directing further alkylation to the hydroxyl group under appropriate basic conditions.
Palladium Catalyst / Aryl HalideC-H bonds of indole ringC-H activation/functionalization, potentially at C2 or C3, though may require a directing group. mdpi.com

Mechanistic Investigations of Novel Reactions

Palladium-Catalyzed Reactions: Recent research has focused on the palladium-catalyzed functionalization of indole derivatives. mdpi.comunivaq.it For instance, the reaction of N-protected indolylmethyl acetates with soft carbon pronucleophiles has been investigated. univaq.it These studies reveal that the regioselectivity of the nucleophilic attack (at the exocyclic methylene (B1212753) carbon vs. the C3 position of the indole) can be controlled by the nature of the protecting group on the indole nitrogen and the choice of ligand. univaq.it A plausible mechanism involves the formation of a η³-indolyl-palladium intermediate. univaq.it

In the case of this compound, if the hydroxyl group were converted to an acetate, similar palladium-catalyzed reactions could be envisaged. The N-1 substituent (the 2-hydroxyethyl group) would likely influence the stability and reactivity of any palladium intermediates formed.

Acid-Catalyzed Dimerization and Cyclization: Studies on related 2-alkynylanilines have shown that Brønsted acids like p-toluenesulfonic acid (p-TsOH) can promote complex dimerization and cyclization reactions. mdpi.com The regioselectivity of these transformations was found to be highly dependent on the solvent and the amount of acid catalyst used. mdpi.com For example, in ethanol, a mixture of quinoline (B57606) derivatives was formed, while in DCE, a selective cycloisomerization to an indole occurred. mdpi.com

While this compound does not possess an alkyne group, it is conceivable that under certain acidic conditions, it could undergo intermolecular reactions, potentially involving the hydroxyl group and the indole nucleus of another molecule, leading to dimers or oligomers. The precise mechanism would depend on the specific reaction conditions and would likely involve protonation of the hydroxyl group or the indole ring to initiate subsequent transformations.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(7-Methyl-indol-1-yl)ethanol in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of each proton and carbon atom, while two-dimensional (2D) techniques are crucial for establishing through-bond and through-space correlations, leading to an unambiguous assignment of all signals and insights into the molecule's preferred conformation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are fundamental to piecing together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY spectra would confirm the connectivity within the ethyl group by showing a correlation between the -CH₂-CH₂- protons. It would also delineate the spin systems within the aromatic portion of the indole (B1671886) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. princeton.edu This is a powerful technique for assigning the ¹³C signals based on their attached, and usually more easily assigned, proton signals. For instance, the signal for the C7-methyl carbon would show a clear cross-peak to the signal for its three equivalent protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). princeton.edu It is critical for identifying quaternary carbons and for piecing together different molecular fragments. Key HMBC correlations for this compound would include correlations from the N-CH₂ protons to carbons in the indole ring (C7a and C2), confirming the point of attachment of the ethanol (B145695) side chain to the indole nitrogen. Correlations from the C7-methyl protons to C7 and C6 would definitively place the methyl group on the benzene (B151609) portion of the indole.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. researchgate.net This is particularly useful for determining the molecule's conformation. For example, NOESY could reveal through-space interactions between the protons of the N-CH₂ group and the C2-H proton of the indole ring, providing information about the rotational orientation of the ethanol side chain relative to the indole plane.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (N-CH₂)4.25 (t)49.5C2, C7a
2 (CH₂-OH)3.90 (t)62.5C1 (N-CH₂)
36.55 (d)101.0C2, C3a, C7a
47.05 (d)120.5C5, C6, C7a
56.95 (t)121.0C4, C6, C7
67.45 (d)129.0C4, C5, C7, C7-CH₃
7-128.0-
7-CH₃2.50 (s)16.5C6, C7, C7a
27.15 (d)127.5C3, C3a
3a-129.5-
7a-136.0-

Note: This table is a hypothetical representation based on known chemical shifts for similar indole derivatives and is intended for illustrative purposes. Actual experimental values may vary.

Solid-State NMR Spectroscopy Applications

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For indole derivatives, ssNMR, especially ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) experiments, can provide information about the molecular packing and the presence of intermolecular interactions like hydrogen bonds in the solid state. csic.esunito.itresearchgate.net The chemical shifts in the solid state can differ from those in solution due to these packing effects.

Vibrational Spectroscopy for Probing Molecular Interactions and Functional Groups

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecule's local environment and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule. For this compound, key characteristic bands would be observed:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The breadth of this peak can indicate the extent of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹. mdpi.com

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1620 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the N-alkylated indole would be expected in the 1300-1360 cm⁻¹ range.

C-O Stretch: The C-O stretching of the primary alcohol would appear as a strong band in the 1050-1150 cm⁻¹ region.

Table 2: Representative FTIR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretch3200-3600 (broad)Alcohol
Aromatic C-H Stretch3000-3100Indole Ring
Aliphatic C-H Stretch2850-2970Ethyl and Methyl Groups
C=C Stretch1450-1620Indole Ring
C-N Stretch1300-1360N-Alkyl Indole
C-O Stretch1050-1150Primary Alcohol

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a complementary technique to FTIR. worldscientific.com It measures the inelastic scattering of monochromatic light. While polar bonds like C=O and O-H tend to give strong signals in FTIR, non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings, often produce strong Raman signals. mdpi.com The Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the indole ring system and the C-C backbone of the side chain. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. nih.govgoogle.com

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. nih.gov This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice.

For this compound, an X-ray crystal structure would provide:

Unambiguous molecular structure: Confirming the connectivity and bonding arrangement.

Precise bond lengths and angles: Offering insight into the electronic distribution and potential strain within the molecule.

Molecular conformation: Revealing the exact dihedral angles and the orientation of the ethanol side chain relative to the indole ring.

Intermolecular interactions: Detailing how molecules pack together in the crystal, including the geometry of any hydrogen bonds involving the hydroxyl group and potential π-π stacking interactions between the indole rings of adjacent molecules. preprints.org

Single-Crystal X-ray Diffraction Methodologies

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. For a novel compound such as this compound, this technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

The process begins with the growth of diffraction-quality single crystals, which can often be achieved through slow vapor diffusion or evaporation from a suitable solvent system, such as an ethanol/water mixture. Once a suitable crystal is obtained, it is subjected to X-ray radiation, typically Mo-Kα (λ = 0.71073 Å). The resulting diffraction pattern is collected and processed to solve the crystal structure. The structural model is then refined using software packages like SHELXL, aiming for low residual factors (R-factors), which indicate a good fit between the experimental data and the final model.

While the specific crystal structure of this compound is not publicly available, analysis of related indole derivatives allows for a reliable prediction of its key structural features. The analysis would be expected to confirm the planarity of the 7-methylindole (B51510) ring system and determine the specific conformation of the N-linked ethanol side chain relative to the bicyclic core. In similar structures, the side chain often adopts a staggered conformation to minimize steric hindrance. gre.ac.uk The table below presents illustrative crystallographic data typical for such organic compounds.

ParameterIllustrative Value
Chemical FormulaC11H13NO
Formula Weight175.23 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~5.9
b (Å)~10.9
c (Å)~14.8
β (°)~98.6
Volume (Å3)~900
Z4
Final R indices [I > 2σ(I)]R1 ≈ 0.05

This table is illustrative and based on typical data for similar small organic molecules. mdpi.com

Crystal Packing and Supramolecular Assembly Analysis

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. scirp.org For this compound, the primary interaction dictating its supramolecular assembly would be hydrogen bonding originating from the terminal hydroxyl group (-OH). This group can act as a hydrogen bond donor to an oxygen atom of an adjacent molecule, forming O-H···O hydrogen bonds and leading to the formation of supramolecular chains or dimers. acs.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts from SCXRD data. scirp.orgacs.org By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions involved in significant intermolecular interactions are highlighted as red areas. acs.org Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of contacts, breaking down the crystal packing into percentage contributions from H···H, O···H, C···H, and other interactions. scirp.orgacs.org This analysis provides deep insight into the forces responsible for the supramolecular assembly of the compound in the solid state.

Mass Spectrometry Techniques in Reaction Monitoring and Product Validation

Mass spectrometry (MS) is an indispensable tool in synthetic chemistry for confirming the identity and purity of reaction products. High-resolution and tandem mass spectrometry techniques are particularly crucial for the unambiguous characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. rsc.org This technique differentiates between compounds that may have the same nominal mass but different elemental formulas. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be performed to obtain an accurate mass measurement of the protonated molecule, [M+H]+. nih.gov The experimentally measured mass is then compared to the theoretically calculated mass. A mass error of less than 5 parts per million (ppm) provides strong evidence for the proposed elemental formula, C11H13NO. rsc.org

SpeciesElemental FormulaCalculated m/zHypothetical Observed m/zError (ppm)
[M+H]+C11H14NO+176.1070176.1068-1.14

This table presents the expected HRMS data for the target compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, the protonated molecule of this compound (m/z 176.1) would be isolated, subjected to collision-induced dissociation (CID), and the fragments detected. scielo.org.mx The fragmentation pattern serves as a structural fingerprint, revealing information about the molecule's constituent parts.

The expected fragmentation pathway for this compound would involve characteristic losses related to the ethanol side chain and the indole core. Key fragmentation steps would likely include:

Loss of the hydroxyethyl (B10761427) group: Cleavage of the N-C bond of the side chain to produce the stable 7-methyl-1H-indole cation.

Loss of water: A common fragmentation for alcohols, leading to a dehydrated ion.

Side-chain cleavages: Fragmentation of the ethanol moiety, such as the loss of formaldehyde (B43269) or acetaldehyde, often following rearrangement. mdpi.com

The study of these fragmentation pathways allows for the confirmation of the side chain's structure and its point of attachment to the indole ring. scielo.org.mx

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
176.1158.1H2O[M+H-H2O]+
176.1145.1CH2OH[M+H-•CH2OH]+
176.1132.1C2H4O7-Methyl-1H-indole Cation

This table outlines plausible fragmentation pathways based on the principles of mass spectrometry for related structures. scielo.org.mxmdpi.com

Computational and Theoretical Chemistry Investigations of 2 7 Methyl Indol 1 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular system, we can obtain detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. In the study of indole (B1671886) derivatives, DFT methods have been successfully applied to elucidate their electronic properties. researchgate.netresearchgate.net For 2-(7-Methyl-indol-1-yl)ethanol, DFT calculations, likely employing hybrid functionals such as B3LYP or meta-hybrid functionals like M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to investigate its molecular orbitals. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals, which are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive.

A hypothetical representation of the calculated frontier molecular orbital energies for this compound is presented in the table below.

Molecular OrbitalEnergy (eV)
HOMO-5.87
LUMO-0.25
HOMO-LUMO Gap5.62

This is a hypothetical data table for illustrative purposes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio method that provides a good starting point for more advanced calculations. nih.gov For a molecule like this compound, geometry optimization would be performed using ab initio methods to find the most stable arrangement of its atoms in three-dimensional space.

Following geometry optimization, frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to validate the computational model. researchgate.netnih.gov

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ethanol (B145695) side chain in this compound allows it to adopt various conformations. Understanding these different spatial arrangements and their relative energies is crucial for predicting the molecule's behavior.

For larger and more complex molecules, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less expensive approach to explore the conformational space. MM methods use classical physics to model the interactions between atoms, while MD simulations track the movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of this compound and help identify low-energy conformations.

Identifying the global minimum conformation, which is the most stable arrangement of the molecule, is a key objective of conformational analysis. This is often achieved through systematic or stochastic search algorithms that explore the potential energy surface of the molecule. The relative energies of different conformers can be calculated and compared to determine their populations at a given temperature.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For this compound, theoretical studies could be employed to elucidate the mechanisms of its synthesis or its potential metabolic pathways.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A computational investigation into the spectroscopic parameters of this compound would typically involve quantum chemical calculations, such as DFT. These calculations would predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. The predicted shifts would then be compared to a reference standard, like tetramethylsilane (B1202638) (TMS), to provide theoretical spectra. Interpretation of these shifts would offer insights into the electronic environment of the atoms within the molecule. For instance, the proximity of the hydroxyl group and the methyl group to the indole ring would influence the chemical shifts of nearby protons and carbons.

Similarly, theoretical vibrational frequencies would be calculated to predict the compound's infrared (IR) and Raman spectra. These calculations identify the fundamental vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the methyl and ethyl groups, and various vibrations associated with the indole ring. By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific molecular motion.

Without published research, specific data tables for predicted NMR chemical shifts and vibrational frequencies for this compound cannot be generated.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions play a crucial role in the structure and function of molecules like this compound. An NCI analysis, typically performed on a DFT-optimized geometry, would reveal the nature and strength of intramolecular interactions. For this molecule, a key area of interest would be potential intramolecular hydrogen bonding between the hydroxyl group's hydrogen atom and the π-electron cloud of the indole ring. Such an interaction, if present, would stabilize a specific conformation of the ethanol side chain relative to the ring. NCI plots would visually represent these interactions, color-coding them to distinguish between strong attractive forces (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes.

Hydrogen bonding studies would further quantify these interactions. Calculations could determine the geometric parameters of potential hydrogen bonds (bond length and angle) and estimate their energetic strength. In addition to intramolecular interactions, the hydrogen bonding capabilities of this compound with other molecules (intermolecular) could be modeled. The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen). The indole ring's π-system can also act as a weak hydrogen bond acceptor.

As no specific computational studies for this compound are available, a detailed analysis and data tables regarding its specific non-covalent interactions and hydrogen bonding characteristics cannot be provided.

Role As a Synthetic Intermediate and Precursor Chemistry

Utilization in the Synthesis of Complex Indole (B1671886) Alkaloid Analogs

There is a lack of specific literature detailing the use of 2-(7-Methyl-indol-1-yl)ethanol in the synthesis of complex indole alkaloid analogs. However, the role of its close structural analog, 2-(7-ethyl-1H-indol-3-yl)ethanol (7-ethyltryptophol), as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac is well-established. iosrjournals.orgnih.govpharmaffiliates.comusp.orgcymitquimica.com This synthesis serves as an excellent model for the potential applications of this compound in constructing complex, biologically active molecules.

Etodolac is a pyrano[3,4-b]indole derivative, and its synthesis from 7-ethyltryptophol highlights a common strategy where the tryptophol (B1683683) unit provides the core indole structure, and the hydroxyethyl (B10761427) side chain participates in the formation of a new heterocyclic ring. iosrjournals.org The synthesis generally involves the reaction of 7-ethyltryptophol with a ketoester, followed by cyclization and hydrolysis. google.com

Table 1: Synthesis of Etodolac from 7-Ethyltryptophol

StepReactantsReagents and ConditionsProduct
17-Ethyltryptophol, Methyl 3-oxovalerateAcid catalyst (e.g., H₂SO₄), Toluene, RefluxEtodolac methyl ester
2Etodolac methyl esterBase hydrolysis (e.g., NaOH), then acidificationEtodolac

This established synthetic route for Etodolac suggests that this compound could similarly serve as a precursor for a variety of 7-methyl-substituted pyrano[3,4-b]indole analogs, allowing for the exploration of structure-activity relationships in this class of compounds.

Building Block for Heterocyclic Scaffolds and Polydentate Ligands

While no specific examples of this compound being used to synthesize heterocyclic scaffolds or polydentate ligands are found in the literature, its molecular structure contains functionalities that are well-suited for such applications. The N-hydroxyethyl group offers a versatile handle for further chemical transformations.

The terminal hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), which can then be displaced by various nucleophiles to build more complex heterocyclic systems. For instance, intramolecular cyclization following activation of the hydroxyl group could lead to the formation of fused ring systems. Alternatively, the hydroxyl group could be oxidized to an aldehyde or carboxylic acid, providing a functional group for condensation reactions to form heterocycles like imines, oxazoles, or thiazoles.

Furthermore, the presence of both the indole nitrogen and the oxygen of the hydroxyl group introduces the potential for this compound to act as a bidentate ligand for various metal ions. The design and synthesis of polydentate ligands are crucial in coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry. The indole ring itself can also participate in metal coordination, potentially allowing for the formation of stable multidentate ligand-metal complexes.

Precursor to Functionalized Materials and Advanced Organic Frameworks

The use of this compound as a precursor to functionalized materials and advanced organic frameworks has not been specifically reported. However, indole derivatives, in general, are being explored for their unique electronic and photophysical properties, making them attractive components for organic materials.

The N-hydroxyethyl side chain of this compound provides a reactive site for polymerization. For example, it could be converted into a monomer for polyester (B1180765) or polyurethane synthesis. The resulting polymers would incorporate the 7-methylindole (B51510) moiety, which could impart desirable properties such as fluorescence, charge transport capabilities, or specific molecular recognition features.

In the context of advanced organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this compound could be functionalized to serve as a building block or "strut". By converting the hydroxyl group to a carboxylic acid or another linking group, the molecule could be integrated into porous crystalline structures. The indole unit within the framework could then be exploited for applications such as gas storage, separation, or heterogeneous catalysis.

Design and Synthesis of Derivatives for Specific Chemical Probes

There is no specific mention in the scientific literature of derivatives of this compound being designed as chemical probes. Nevertheless, the indole scaffold is a well-known fluorophore, and its photophysical properties are sensitive to the local environment and substitution pattern. This makes indole derivatives attractive candidates for the development of fluorescent probes.

The this compound molecule could serve as a platform for creating such probes. The hydroxyl group provides a convenient point for attaching recognition elements (e.g., moieties that bind to specific biomolecules or ions) or for linking to other signaling units. For example, a derivative could be designed where the binding of a target analyte to the recognition element causes a change in the fluorescence of the indole core, allowing for detection and quantification.

Moreover, the N-hydroxyethyl group could be modified to introduce a reactive group, creating a probe for activity-based protein profiling or for labeling specific cellular components. The synthesis of such derivatives would leverage standard organic transformations to build upon the this compound core structure.

Potential Non Biological Applications and Advanced Materials Research

Exploration in Supramolecular Chemistry and Host-Guest Systems

The structure of 2-(7-Methyl-indol-1-yl)ethanol is well-suited for applications in supramolecular chemistry, which focuses on molecular assemblies governed by non-covalent interactions like hydrogen bonding and π-π stacking. chemrxiv.org The indole (B1671886) ring can participate in π-stacking interactions, a key stabilizing force in many supramolecular architectures. The hydroxyl group of the ethanol (B145695) substituent is a prime candidate for forming strong hydrogen bonds, acting as both a donor and an acceptor. These features allow the molecule to potentially self-assemble into larger, ordered structures or to act as a guest molecule within a larger host system.

In host-guest chemistry, a host molecule with a specific cavity selectively binds a smaller guest molecule. nih.govresearchgate.net The size, shape, and electronic properties of this compound could allow it to be selectively encapsulated by macrocyclic hosts such as cyclodextrins or cucurbiturils. acs.org Such host-guest complexes can alter the properties of the guest molecule, for instance, by enhancing its solubility in water or protecting it from degradation, which is a key principle in various applications from drug delivery to sensing. acs.org Research on indole-pyrazole hybrids has demonstrated the formation of diverse supramolecular assemblies, including dimers, tetramers, and chains, driven by N–H···N hydrogen bonds, highlighting the propensity of the indole scaffold to direct self-assembly. mdpi.com

Table 1: Potential Supramolecular Interactions of this compound

Molecular Feature Type of Interaction Potential Role in Supramolecular Assembly
Indole Ring System π-π Stacking Formation of stacked columnar or layered structures.
Ethanol Hydroxyl Group Hydrogen Bonding (Donor/Acceptor) Directional control of self-assembly; formation of chains or networks.
Indole Nitrogen (lone pair) Hydrogen Bonding (Acceptor) Interaction with donor groups in host molecules or other assembly components.

Consideration as a Scaffold for Organic Photovoltaic Materials Research

Organic electronics is a field centered on carbon-based molecules and polymers with desirable electronic properties. wikipedia.org Indole derivatives are recognized for their proficient electron-donating characteristics and planar, fused aromatic geometry, making them attractive building blocks for materials in organic electronic devices, including organic photovoltaics (OPVs). researchgate.net The indole nucleus is electron-rich, a fundamental property for "donor" materials in the active layer of an OPV device, which is responsible for absorbing light and generating charge carriers.

The specific substitution pattern of this compound offers avenues for tuning material properties. The 7-methyl group can enhance solubility in organic solvents, which is crucial for solution-based processing of thin films for solar cells. The ethanol group provides a reactive site for further chemical modification, allowing the molecule to be incorporated into larger polymer chains or linked to electron-accepting units to create donor-acceptor (D-A) type dyes. Research on other indole-based organic dyes for dye-sensitized solar cells (DSSCs) has shown that tuning the donor and linker components can lead to high photon-to-electron conversion efficiencies. researchgate.net While direct research on this specific compound is limited, its structural motifs are highly relevant to the design principles of next-generation organic solar cell materials.

Integration into Chemo-Sensors and Molecular Recognition Systems

Indole and its derivatives possess inherent fluorescence, a property that makes them excellent candidates for the development of fluorescent chemo-sensors. sjp.ac.lknih.gov The fluorescence of the indole ring is often sensitive to its local environment, meaning changes in polarity, viscosity, or the presence of specific analytes can cause a detectable change in the fluorescence emission (e.g., intensity, wavelength). This responsiveness is the basis for "turn-on" or "turn-off" fluorescent probes.

The this compound structure could be the basis for a chemo-sensor in several ways. The indole core can act as the fluorophore (the light-emitting component), while the ethanol group serves as a convenient point to attach a "receptor" — a chemical group designed to selectively bind to a target analyte, such as a metal ion or a small organic molecule. mdpi.comnih.gov Upon binding of the analyte to the receptor, a conformational or electronic change can occur, which in turn modulates the fluorescence of the indole fluorophore, signaling the presence of the target. Indole-based sensors have been successfully developed for detecting various ions, including Zn²⁺, Cu²⁺, and F⁻, demonstrating the versatility of this scaffold in molecular recognition systems. sjp.ac.lkmdpi.comspectroscopyonline.com

Table 2: Examples of Analytes Detected by Indole-Based Fluorescent Sensors

Sensor Base Target Analyte Sensing Mechanism Detection Limit Reference
2-(1H-indol-3-yl)acetohydrazide derivative (IH-Sal) Zn²⁺ Fluorescence turn-on 0.41 μM mdpi.com
N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide (FL) F⁻ Fluorescence enhancement 3.2 nM spectroscopyonline.com
Indole-based Schiff base Hg²⁺ Fluorescence quenching 101.6 μM nih.gov

Application in Catalysis as a Ligand or Organocatalyst Scaffold

The indole framework is a versatile scaffold that can be adapted for use in catalysis, both as a ligand for metal complexes and as a core structure for metal-free organocatalysts. acs.orgnih.gov The ethanol group in this compound contains an oxygen atom with lone pairs of electrons, which can coordinate to a metal center. This allows the molecule to act as a ligand, modifying the catalytic activity and selectivity of a transition metal catalyst. For example, indolyl-phenolate ligands have been used to create aluminum complexes that catalyze the ring-opening polymerization of cyclic esters like ε-caprolactone. rsc.orgsemanticscholar.org

Future Research Directions and Unexplored Avenues for 2 7 Methyl Indol 1 Yl Ethanol

Development of Sustainable and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The future synthesis of 2-(7-Methyl-indol-1-yl)ethanol should prioritize the principles of green chemistry to enhance environmental benignity and economic viability.

Key research avenues include:

Catalytic Hydrogen Autotransfer (HA) and Borrowing Hydrogen (BH) Strategies: These atom-economical methods utilize alcohols as green alkylating agents, with water being the sole byproduct. Research could focus on developing catalysts, potentially based on earth-abundant metals like iron, for the direct N-alkylation of 7-methylindole (B51510) with ethylene (B1197577) glycol. researchgate.netresearchgate.net Such protocols would offer a significant improvement over traditional methods that use alkyl halides.

Use of Greener Solvents: The exploration of water or bio-based solvents like 2-methyl tetrahydrofuran (2-MeTHF) could drastically reduce the environmental impact of the synthesis. rsc.orgorganic-chemistry.org Studies have demonstrated successful regioselective N-alkylation of indolines in water, a methodology that could be adapted for this purpose. organic-chemistry.org

Metal-Free Reductive Amination: Developing metal-free conditions for the N-alkylation of 7-methylindole using an aldehyde precursor to the hydroxyethyl (B10761427) side chain (e.g., glycolaldehyde) and a green reductant like triethylsilane presents another sustainable pathway. acs.org

Energy-Efficient Synthesis: The use of microwave irradiation or flow chemistry could shorten reaction times, increase yields, and allow for better process control, contributing to a more sustainable synthetic process.

Green Synthetic ApproachPotential Reagents for this compound SynthesisKey AdvantagesRelevant Research Area
Borrowing Hydrogen (BH) Catalysis7-Methylindole + Ethylene GlycolAtom economy, use of green alkylating agent, water as byproduct. researchgate.netDevelopment of earth-abundant metal catalysts (e.g., Fe, Mn). researchgate.netrsc.org
Aqueous Phase Synthesis7-Methylindole + 2-HaloethanolEliminates volatile organic solvents, improves safety, low cost. organic-chemistry.orgnih.govCatalyst development for regioselective alkylation in water. organic-chemistry.org
Metal-Free Reductive Alkylation7-Methylindole + Glycolaldehyde + Et3SiHAvoids transition metal catalysts and their potential contamination. acs.orgOptimization of reaction conditions and reductant efficiency.
Microwave-Assisted SynthesisVariousRapid heating, reduced reaction times, improved yields.Integration with real-time monitoring techniques. spectroscopyonline.com

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the sustainable synthetic methodologies mentioned above, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Advanced spectroscopic techniques applied in-situ can provide real-time data without the need for sample extraction, which can disrupt the reaction.

Future research should focus on:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ can be employed to track the concentration of reactants (e.g., the N-H bond of 7-methylindole) and products (e.g., the O-H and C-O bonds of the ethanol (B145695) side chain) in real-time. mt.comnih.gov This allows for precise determination of reaction endpoints and kinetic profiling.

In-situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in various media, including aqueous solutions, and is insensitive to glass, making it ideal for use with standard reactors. beilstein-journals.orghoriba.com It can be integrated with microwave synthesis or flow reactors to provide live insights into the chemical transformations. spectroscopyonline.combeilstein-journals.org Research could develop specific Raman methods to follow the N-alkylation of the indole ring.

Flow NMR Spectroscopy: Coupling a continuous flow reactor with an NMR spectrometer allows for the direct observation and quantification of all species in the reaction mixture, providing unambiguous structural information on intermediates and byproducts. nih.gov

Expansion into Novel Material Science Applications

The unique structural features of this compound make it an attractive building block for novel functional materials. The indole nucleus is electron-rich and can participate in π-stacking interactions, while the hydroxyl group provides a reactive site for polymerization or surface grafting.

Unexplored applications in material science include:

Corrosion Inhibitors: Indole and its derivatives are known to be effective corrosion inhibitors for metals in acidic media, forming a protective layer on the metal surface. mdpi.comhw.ac.uk The efficacy of this compound could be investigated, with the potential for the hydroxyl group to enhance its adsorption on metal surfaces.

Organic Electronics: The carbazole (B46965) moiety, which is structurally related to indole, is widely used in organic electronics for its hole-transporting properties. mdpi.com Future work could explore the synthesis of polymers or small molecules derived from this compound for use in organic light-emitting diodes (OLEDs) or organic solar cells.

Functional Polymers and Coatings: The terminal hydroxyl group can be used as an initiator or monomer in polymerization reactions (e.g., ring-opening polymerization or conversion to an acrylate/methacrylate monomer). This could lead to the development of new polymers with the indole moiety pendant to the polymer backbone, imparting unique optical, electronic, or thermal properties.

Theoretical Studies on Quantum Chemical Properties and Reactivity

Computational chemistry provides powerful tools to predict the properties of molecules and to elucidate reaction mechanisms, thereby guiding experimental design. For this compound, theoretical studies can offer significant insights where experimental data is lacking.

Future computational research should include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com This information is critical for predicting its reactivity and potential application in organic electronics. DFT can also be used to model its adsorption on metal surfaces to understand its potential as a corrosion inhibitor. mdpi.com

Reaction Mechanism Modeling: Computational modeling can be used to investigate the transition states and energy barriers of potential synthetic routes, helping to optimize reaction conditions for green synthesis. It can also predict the regioselectivity of further functionalization reactions on the indole ring.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the interactions of this compound with other molecules or surfaces, which is particularly relevant for its application as a corrosion inhibitor or in the design of self-assembling materials. mdpi.com

Theoretical MethodResearch Focus for this compoundPredicted Properties/Outcomes
Density Functional Theory (DFT)Electronic structure, reaction pathways, vibrational frequencies.HOMO/LUMO energies, reaction energy profiles, IR/Raman spectra prediction. mdpi.com
Molecular Dynamics (MD)Interaction with metal surfaces or polymer chains.Adsorption energy, binding modes, polymer conformation. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonds and intermolecular interactions.Bond strengths, hydrogen bonding analysis, charge distribution.

Exploration of New Chemical Transformations and Derivatization Pathways

The molecular structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a library of novel derivatives with potentially interesting biological or material properties.

Future synthetic explorations should target:

Functionalization of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid (2-(7-Methyl-indol-1-yl)acetaldehyde or 2-(7-Methyl-indol-1-yl)acetic acid), which are versatile intermediates for further reactions. researchgate.net Esterification or etherification can be used to attach other functional moieties.

Electrophilic Substitution on the Indole Core: While the N1 position is blocked, the C3 position of the indole ring remains a nucleophilic center for electrophilic substitution, allowing for the introduction of various functional groups. rsc.org The directing effect of the N-substituent and the C7-methyl group on the regioselectivity of these reactions would be a key area of investigation.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Research could explore the selective functionalization of the C2, C4, C5, or C6 positions of the indole ring, which is traditionally challenging. chim.itnih.gov This would open pathways to novel substitution patterns not accessible through classical methods.

Oxidative Transformations: Oxidation of the indole ring itself can lead to valuable products like oxindoles or isatins. nih.gov Investigating the selective oxidation of this compound could yield novel 2-oxindole or 3-oxindole derivatives. acs.org

Q & A

Basic Research Question

  • Solubility : Poor in water (~2 mg/mL); use DMSO or ethanol for stock solutions.
  • Stability : Degrades under UV light; store at -20°C in amber vials.
  • pKa : Indole NH (~16.5) and hydroxyl (~10.5) influence ionization in biological buffers.
  • LogP : ~1.8 (predicted via ChemAxon), indicating moderate membrane permeability .

How do modifications at the 7-methyl position of the indole ring affect the compound’s reactivity and bioactivity?

Advanced Research Question
Replacing the 7-methyl group with bulkier substituents (e.g., ethyl, CF3) reduces metabolic clearance but may sterically hinder target binding. SAR studies show:

  • Electron-donating groups (methyl) enhance π-π stacking with aromatic residues.
  • Electron-withdrawing groups (Cl, NO2) increase electrophilicity but reduce solubility.
  • Polar groups (OH, NH2) improve water solubility but may destabilize the indole ring .

What analytical techniques are recommended for purity assessment and quantification of this compound in complex mixtures?

Basic Research Question

  • HPLC : C18 column, isocratic elution (70:30 MeOH:H2O + 0.1% TFA), UV detection at 280 nm.
  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 190 (molecular ion).
  • TLC : Silica gel 60 F254, chloroform:methanol (9:1), visualize under UV254 .

What experimental approaches are used to elucidate the metabolic pathways of this compound in in vitro models?

Advanced Research Question

  • Microsomal incubations : Human liver microsomes + NADPH, analyze metabolites via LC-MS/MS.
  • CYP inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Stable isotope labeling : Track hydroxylation or methyl oxidation using ²H/¹³C isotopes.
  • Reactive intermediate trapping : Glutathione adducts identify potential toxic metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.